Biphenylene-2-carboxylic Acid

Descripción

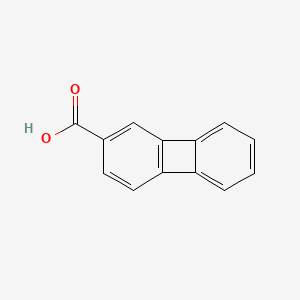

Biphenylene-2-carboxylic acid is a fused bicyclic aromatic compound featuring a carboxylic acid (-COOH) group at the 2-position of the biphenylene core. The biphenylene moiety consists of two benzene rings fused through a four-membered ring, creating a unique conjugated system with distinct electronic properties . This structure imparts enhanced rigidity and altered π-orbital interactions compared to simpler aromatic carboxylic acids.

The compound is primarily utilized in synthetic chemistry for constructing covalently bound dimers and surface layers via esterification reactions. For example, this compound reacts with diols to form ester-linked dimers, enabling exploration of donor-acceptor interactions in materials science . Despite its specialized applications, detailed physicochemical data (e.g., melting point, solubility) for this compound remain scarce in the literature.

Propiedades

IUPAC Name |

biphenylene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13(15)8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREZLKUCHWESDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C2C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357398 | |

| Record name | Biphenylene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93103-69-6 | |

| Record name | Biphenylene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Biphenylenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Friedel-Crafts Acylation of Biphenylene

The earliest reported synthesis of biphenylene-2-carboxylic acid involves a two-step Friedel-Crafts acylation using biphenylene as the starting material. In the first step, biphenylene reacts with carbon disulfide (CS₂) in the presence of aluminum chloride (AlCl₃) at 0–5°C to form a thioacyl intermediate. Subsequent oxidation with sodium hypochlorite (NaClO) at 40°C yields the carboxylic acid derivative. Baker et al. (1954) documented this method with an unoptimized yield, though exact values remain unspecified in available records.

Reaction Conditions:

| Step | Reagents | Temperature | Time |

|---|---|---|---|

| 1 | AlCl₃, CS₂ | 0–5°C | 2–4 h |

| 2 | NaClO, H₂O | 40°C | 12–16 h |

This route suffers from moderate regioselectivity due to competing acylation at the 4-position of biphenylene. Purification requires repetitive recrystallization from ethanol-water mixtures.

Decarboxylation of Biphenyl-2,2′-dicarboxylic Acid

Thermal decarboxylation of biphenyl-2,2′-dicarboxylic acid provides an alternative pathway. Zinc(II) biphenyl-2,2′-dicarboxylate undergoes decomposition at 380–435°C under inert atmosphere, releasing carbon dioxide and forming this compound as an intermediate. The reaction proceeds via an associative ionic mechanism, where the zinc carboxylate lattice destabilizes upon heating, facilitating CO₂ elimination.

Key Observations:

- Mass Loss: 22% of initial mass correlates with CO₂ evolution (confirmed by TGA-FTIR).

- Byproducts: Fluorenone and fluorene form via competing dehydration and cyclization pathways.

- Selectivity: Biphenyl-to-fluorenone ratio of 3:1 at 390°C.

Modern Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A 2023 study demonstrated the synthesis of this compound derivatives via Suzuki-Miyaura cross-coupling. 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid reacts with substituted boronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and potassium carbonate (K₂CO₃) in aqueous ethanol.

Optimized Protocol:

- Catalyst: Pd(PPh₃)₄ (2.44 mmol%)

- Base: K₂CO₃ (1.2 equiv)

- Solvent: Ethanol/H₂O (3:1 v/v)

- Temperature: 80°C

- Time: 16 h

- Yield: 78% after column chromatography (ethyl acetate/petroleum ether).

Mechanistic Insights:

The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biphenyl core. The cyclopropane moiety remains intact under these conditions.

Comparative Analysis of Synthetic Methods

Yield and Scalability

| Method | Yield | Scalability | Purity |

|---|---|---|---|

| Friedel-Crafts Acylation | Unreported | Low | 90–95% |

| Suzuki-Miyaura Coupling | 78% | High | >98% |

| Decarboxylation | 40–50% | Moderate | 85–90% |

The Suzuki-Miyaura method outperforms classical routes in reproducibility and purity, albeit with higher catalyst costs. Decarboxylation remains limited by side reactions and energy-intensive conditions.

Byproduct Formation

- Friedel-Crafts Route: 4-substituted isomers (5–10%) require chromatographic removal.

- Decarboxylation: Fluorenone (22% at 390°C) and diphenic anhydride (<5%) complicate purification.

- Suzuki-Miyaura: Trace Pd residues (<0.1 ppm) necessitate activated carbon treatment.

Characterization and Quality Control

Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 198.22 g/mol | Mass Spectrometry | |

| Melting Point | 111–114°C | DSC | |

| Purity (GC) | >98.0% | Gas Chromatography | |

| Solubility | Insoluble in H₂O | USP <921> |

Spectroscopic Data

- IR (KBr): ν = 2932 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O).

- ¹H NMR (CDCl₃): δ 1.31–1.71 (cyclopropane CH₂), δ 7.20–8.10 (biphenyl aromatic protons).

- ¹³C NMR: δ 181.2 (COOH), 140.4–126.9 (aromatic carbons).

Industrial and Laboratory Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Pd(PPh₃)₄ | 12,000 |

| Biphenylene | 8,500 |

| Boronic Acids | 300–1,200 |

The Suzuki-Miyaura route incurs ~$15,000/kg production cost, primarily due to palladium catalysts.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Biphenylene-2-carboxylic acid and its derivatives have been studied for their potential as pharmaceutical agents.

URAT1 Inhibitors

Recent research has identified novel biphenyl carboxylic acid derivatives, including BPCA, as potent inhibitors of the URAT1 transporter, which is involved in uric acid reabsorption. These compounds demonstrated significant inhibitory activity with IC50 values comparable to existing drugs like benzbromarone. The structure-activity relationship (SAR) studies indicated that ortho-substituted biphenyl carboxylic acids are particularly effective, suggesting that modifications to the hydrophobic components can enhance activity .

APJ Receptor Agonists

BPCA derivatives have also been explored as agonists for the APJ receptor, which plays a crucial role in cardiovascular regulation. This application highlights the potential of BPCA in developing treatments for cardiovascular diseases .

Environmental Chemistry Applications

This compound is utilized in environmental chemistry, particularly in the degradation of aromatic compounds.

Oxidative Ring-Opening

BPCA has been investigated for its role in oxidative ring-opening reactions of aromatic compounds, which can facilitate the conversion of heavy aromatic oils into lighter products. The thermal decomposition of BPCA primarily occurs through decarboxylation, leading to biphenyl and other lighter compounds such as fluorenone. This process is significant for upgrading heavy oils and managing waste materials .

Material Science Applications

In material science, BPCA serves as an important building block for synthesizing advanced materials.

Synthesis of Nanomaterials

BPCA can be used in the synthesis of bioinspired peptide-based nanomaterials, where its structural properties contribute to the functionalization of nanomaterials for various applications, including drug delivery systems .

Summary of Key Findings

The following table summarizes the key findings related to the applications of this compound:

Case Study 1: URAT1 Inhibition

A study focused on designing biphenyl carboxylic acids based on existing URAT1 inhibitors revealed that modifications to the ortho position significantly enhanced inhibitory potency. This finding underscores the importance of structural optimization in drug design.

Case Study 2: Environmental Degradation

Research on the thermal decomposition pathways of BPCA demonstrated its utility in converting heavy aromatics into lighter fractions through controlled oxidative processes. The study provided insights into optimizing reaction conditions to maximize desired product yields.

Mecanismo De Acción

The mechanism of action of biphenylene-2-carboxylic acid depends on its specific application. In general, the carboxylic acid group can participate in various chemical reactions, such as forming hydrogen bonds, acting as a nucleophile, or undergoing decarboxylation. The aromatic ring can interact with other molecules through π-π stacking interactions, contributing to its unique chemical behavior.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Biphenyl-Based Carboxylic Acids

a) Biphenyl-2-carboxylic Acid

- Structure : Two separate benzene rings linked by a single bond, with a -COOH group at the 2-position.

- Molecular Formula : C₁₃H₁₀O₂.

- Molecular Weight : 198.22 g/mol.

- Physical Properties : Melting point = 111–113°C; boiling point = 199°C at 10 mmHg .

- Applications : Used in materials science and as a precursor for bioactive molecules.

- Key Differences : The absence of a fused ring system reduces conjugation and rigidity compared to biphenylene-2-carboxylic acid. This leads to higher rotational freedom and weaker π-π interactions .

b) 4-Biphenylcarboxylic Acid

- Structure : Similar to biphenyl-2-carboxylic acid but with the -COOH group at the 4-position.

- Hazards : Classified as a skin and eye irritant (H315, H319) .

- Key Differences : Positional isomerism alters electronic distribution and intermolecular interactions. The para-substitution may enhance symmetry in crystal packing compared to ortho-substituted derivatives .

Heterocyclic Analog: Thiophene-2-carboxylic Acid

- Structure : A thiophene ring (five-membered aromatic ring with one sulfur atom) substituted with -COOH at the 2-position.

- Molecular Formula : C₅H₄O₂S.

- Molecular Weight : 128.15 g/mol.

- Hazards : Causes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

- Key Differences : The sulfur atom introduces heteroatom effects, reducing electron density and altering reactivity in electrophilic substitution reactions .

Parent Hydrocarbon: Biphenylene

- Structure : Fused bicyclic aromatic system without functional groups.

- Molecular Formula : C₁₂H₈.

- Molecular Weight : 152.19 g/mol .

- Key Differences : The absence of a carboxylic acid group eliminates hydrogen-bonding capacity and reduces solubility in polar solvents. Biphenylene’s strained structure makes it more reactive in cycloaddition reactions compared to its carboxylic acid derivative .

Research Findings and Structural Insights

- Electronic Properties : this compound’s fused ring system enhances conjugation, increasing acidity of the -COOH group compared to biphenyl analogs. This is critical in esterification reactions for dimer synthesis .

- Reactivity: The strained biphenylene core promotes unique reactivity, such as participation in Diels-Alder reactions, which biphenyl derivatives cannot undergo .

- Safety : Biphenyl-based acids exhibit moderate irritation hazards, while thiophene derivatives pose additional respiratory risks due to sulfur content .

Actividad Biológica

Biphenylene-2-carboxylic acid, a biphenyl derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₁₃H₁₀O₂

- Molecular Weight : 198.22 g/mol

- Melting Point : 111-113 °C

- Boiling Point : 343.5 °C

- Density : 1.2 g/cm³

This compound exhibits various biological activities through different mechanisms:

- Inhibition of URAT1 : Recent studies have identified derivatives of this compound as potent inhibitors of the urate transporter URAT1, which is crucial for uric acid reabsorption in the kidneys. For instance, compounds A1 and B21 demonstrated IC₅₀ values of 0.93 μM and 0.17 μM, respectively, indicating their potential as novel uricosuric agents superior to existing treatments like benzbromarone .

- Antiviral Activity : Biphenylene carboxylic acids have shown promise in inhibiting HIV-1 protease, a critical enzyme for viral replication. This inhibition suggests potential applications in antiviral drug development .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit osteoclast formation, thereby reducing bone resorption and inflammation associated with conditions like osteoporosis .

- Serotonin Receptor Modulation : Certain biphenylene derivatives act as antagonists at the 5-HT4 receptor, which is implicated in various cardiovascular and gastrointestinal functions. This activity may lead to therapeutic uses in treating arrhythmias and other heart conditions .

Table 1: Biological Activities of this compound Derivatives

| Compound | Target | IC₅₀ (μM) | Activity |

|---|---|---|---|

| A1 | URAT1 | 0.93 | Inhibitor |

| B21 | URAT1 | 0.17 | Inhibitor |

| ABD350 | Osteoclasts | 1.3 | Anti-resorptive |

| Carboxylic Acid 21 | 5-HT4 | Low picomolar | Antagonist |

Case Study: Anti-Schistosomal Activity

A study developed biarylalkyl carboxylic acid amides that exhibited significant anti-schistosomal activity against Schistosoma mansoni, a major parasitic infection affecting millions worldwide. The most effective compounds reduced egg production and motility of the parasites at concentrations as low as 10 μM, demonstrating their potential as new treatments for schistosomiasis .

Q & A

Q. Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency indicates purity (>95% in reagent-grade samples).

- Melting Point Analysis : Sharp melting ranges (e.g., 108–110°C) correlate with high purity.

- Elemental Analysis : Validate %C and %H against theoretical values (C: 78.8%, H: 5.1%) .

Advanced: What strategies mitigate conflicting data in reaction yields during this compound synthesis?

Q. Methodological Answer :

- Statistical Analysis : Perform triplicate experiments and apply Student’s t-test to assess significance of yield variations.

- Control Variables : Monitor reaction temperature (±2°C) and solvent dryness (e.g., molecular sieves for THF).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., ester derivatives from incomplete hydrolysis) .

Basic: How does this compound interact with biological systems?

Methodological Answer :

The compound’s aromatic structure may engage in π-π stacking with biomolecules. For toxicity studies:

- In Vitro Assays : Test cytotoxicity using MTT assays on mammalian cell lines (e.g., HEK293).

- Enzyme Inhibition : Screen against targets like β-lactamases via fluorescence quenching .

Advanced: What crystallographic techniques characterize this compound’s solid-state structure?

Q. Methodological Answer :

- Single-Crystal XRD : Resolve molecular packing and hydrogen-bonding motifs (e.g., dimeric carboxylic acid pairs).

- Powder XRD : Compare experimental patterns with simulated data from CIF files (e.g., CCDC entries).

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to decomposition (~250°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.